molecular formula C12H18N2OS B5884765 3-CYCLOPENTYL-N~1~-(4-METHYL-1,3-THIAZOL-2-YL)PROPANAMIDE

3-CYCLOPENTYL-N~1~-(4-METHYL-1,3-THIAZOL-2-YL)PROPANAMIDE

Cat. No.: B5884765
M. Wt: 238.35 g/mol
InChI Key: ZSQYFCAJGAQLKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-CYCLOPENTYL-N~1~-(4-METHYL-1,3-THIAZOL-2-YL)PROPANAMIDE is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinal compounds .

Preparation Methods

The synthesis of 3-CYCLOPENTYL-N~1~-(4-METHYL-1,3-THIAZOL-2-YL)PROPANAMIDE typically involves multi-step processes. One common method includes the reaction of cyclopentylamine with thioamide and acryloyl chloride, followed by the reaction with propanoic acid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-CYCLOPENTYL-N~1~-(4-METHYL-1,3-THIAZOL-2-YL)PROPANAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

3-CYCLOPENTYL-N~1~-(4-METHYL-1,3-THIAZOL-2-YL)PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-CYCLOPENTYL-N~1~-(4-METHYL-1,3-THIAZOL-2-YL)PROPANAMIDE involves its interaction with specific molecular targets. For instance, it may activate certain enzymes or receptors by binding to them, causing conformational changes that lead to downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

3-CYCLOPENTYL-N~1~-(4-METHYL-1,3-THIAZOL-2-YL)PROPANAMIDE can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug. What sets this compound apart is its unique cyclopentyl and propanamide groups, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-9-8-16-12(13-9)14-11(15)7-6-10-4-2-3-5-10/h8,10H,2-7H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQYFCAJGAQLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.